H-Pro-Trp-OH.TFA
Description
H-Pro-Trp-OH.TFA is a dipeptide consisting of proline (Pro) and tryptophan (Trp) linked via an amide bond, with trifluoroacetic acid (TFA) as a counterion. The TFA is introduced during solid-phase peptide synthesis (SPPS) to cleave the peptide from the resin and improve purification efficiency via high-performance liquid chromatography (HPLC) . This compound is typically synthesized using SPPS, followed by TFA-mediated cleavage and purification steps, as described in protocols involving chloroform and TFA washes .
Key properties of this compound include:
Properties
Molecular Formula |
C18H20F3N3O5 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H19N3O3.C2HF3O2/c20-15(13-6-3-7-17-13)19-14(16(21)22)8-10-9-18-12-5-2-1-4-11(10)12;3-2(4,5)1(6)7/h1-2,4-5,9,13-14,17-18H,3,6-8H2,(H,19,20)(H,21,22);(H,6,7)/t13-,14-;/m0./s1 |
InChI Key |
NYYLMJCDTIPDBQ-IODNYQNNSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Limitations
- This compound serves as a building block for larger peptides or a model for studying Pro-Trp interactions. Its lack of reported bioactivity limits therapeutic applications compared to H-Val-Pro-Pro-OH.TFA or TKPPR .
- TFA Removal : Critical for cell-based studies; services like ion-exchange chromatography are recommended to reduce TFA content below 0.1% .
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